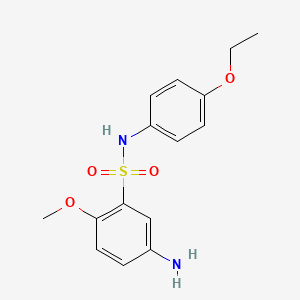![molecular formula C14H12F3N5O B2921154 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-68-0](/img/structure/B2921154.png)
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, consisting of a triazolo[1,5-a]pyrimidine core linked to a trifluoromethylphenoxyethyl group, confers unique chemical properties that render it a versatile entity in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions, beginning with the preparation of intermediate compounds like 3-(trifluoromethyl)phenol and 1,2,4-triazolo[1,5-a]pyrimidine. These intermediates are then subjected to specific reaction conditions, such as nucleophilic substitution or condensation reactions, to yield the final product. Reaction conditions often include controlled temperatures, specific solvents (e.g., ethanol or methanol), and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by employing continuous flow synthesis or batch processing, ensuring consistent quality and efficiency. Advanced technologies like microwave-assisted synthesis or catalytic hydrogenation may be used to enhance reaction rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes a variety of chemical reactions, including:
Oxidation: : Formation of N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: : Conversion to amines using reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions involving halogenation or nitration at the aromatic ring.
Common Reagents and Conditions
Common reagents used include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products
Major products from these reactions include N-oxides, reduced amines, and halogenated or nitrated derivatives, each possessing distinct chemical properties for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology and Medicine
In biological and medical research, it serves as a lead compound in drug discovery, potentially targeting enzymes or receptors involved in various diseases, including cancer and infectious diseases. Its unique structure allows for modifications to enhance activity and selectivity.
Industry
Industrially, this compound is utilized in the development of agrochemicals and pharmaceuticals, contributing to innovations in crop protection and healthcare.
Wirkmechanismus
The mechanism by which 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and target binding. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, ultimately affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with similar compounds like:
7-{1-[3-(Chloromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-{1-[3-(Methoxymethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Each of these analogs possesses variations in their substituent groups, impacting their chemical reactivity, biological activity, and application potential. The trifluoromethyl group is particularly notable for enhancing metabolic stability and bioactivity.
And there you have it! A dive into the world of this compound Quite the mouthful, but definitely a fascinating compound
Eigenschaften
IUPAC Name |
7-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c1-8(11-5-6-19-13-20-12(18)21-22(11)13)23-10-4-2-3-9(7-10)14(15,16)17/h2-8H,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPWVZSANXRTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2921072.png)
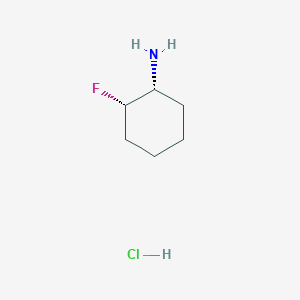
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2921076.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2921077.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![1-(2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2921080.png)
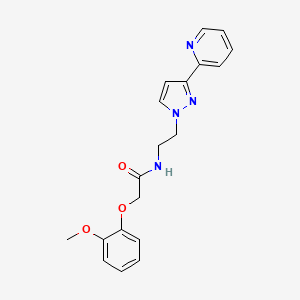
![N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2921083.png)
![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)
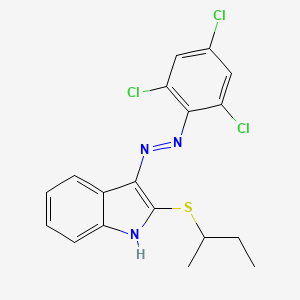
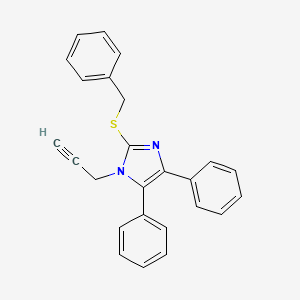
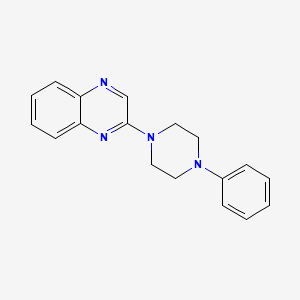
![7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine](/img/structure/B2921092.png)
